Cas no 1249839-96-0 (5-(2,4-Difluoro-phenoxy)pentanenitrile)

5-(2,4-Difluoro-phenoxy)pentanenitrile is a synthetic organic compound featuring a difluoro-phenyl group. It exhibits notable reactivity in chemical syntheses, offering enhanced substitution at the carbon atom of the nitrile moiety. This compound finds utility in pharmaceutical research and agrochemical development, providing a valuable intermediate for the synthesis of various organic compounds.
5-(2,4-Difluoro-phenoxy)pentanenitrile structure
1249839-96-0 structure
商品名:5-(2,4-Difluoro-phenoxy)pentanenitrile
CAS番号:1249839-96-0
MF:C11H11F2NO
メガワット:211.207949876785
MDL:MFCD14648777
CID:5187461

5-(2,4-Difluoro-phenoxy)pentanenitrile 化学的及び物理的性質

名前と識別子

    • 5-(2,4-Difluoro-phenoxy)pentanenitrile
    • 5-(2,4-difluorophenoxy)pentanenitrile
    • MDL: MFCD14648777
    • インチ: 1S/C11H11F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
    • InChIKey: PKYSJJGDFUNACQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1OCCCCC#N)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 226
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 33

5-(2,4-Difluoro-phenoxy)pentanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512229-1g
5-(2,4-Difluorophenoxy)pentanenitrile
1249839-96-0 97%
1g
¥3031.0 2023-04-04
abcr
AB432757-5 g
5-(2,4-Difluoro-phenoxy)pentanenitrile
1249839-96-0
5g
€1,373.40 2023-07-18
abcr
AB432757-1 g
5-(2,4-Difluoro-phenoxy)pentanenitrile
1249839-96-0
1g
€594.40 2023-07-18
abcr
AB432757-1g
5-(2,4-Difluoro-phenoxy)pentanenitrile; .
1249839-96-0
1g
€1621.70 2025-02-14
abcr
AB432757-5g
5-(2,4-Difluoro-phenoxy)pentanenitrile
1249839-96-0
5g
€1373.40 2023-09-04
Ambeed
A468753-1g
5-(2,4-Difluorophenoxy)pentanenitrile
1249839-96-0 97%
1g
$441.0 2024-04-25

5-(2,4-Difluoro-phenoxy)pentanenitrile 関連文献

5-(2,4-Difluoro-phenoxy)pentanenitrileに関する追加情報

Introduction to 5-(2,4-Difluoro-phenoxy)pentanenitrile (CAS No: 1249839-96-0)

5-(2,4-Difluoro-phenoxy)pentanenitrile, identified by its Chemical Abstracts Service (CAS) number 1249839-96-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitriles and phenyl ether derivatives, featuring a unique structural framework that combines a pentanenitrile moiety with a difluorophenoxy group. The presence of fluorine atoms in the aromatic ring enhances its electronic properties and potential biological activity, making it a valuable scaffold for drug discovery and development.

The molecular structure of 5-(2,4-Difluoro-phenoxy)pentanenitrile consists of a five-carbon chain terminated by a nitrile group (-CN), attached to a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and an oxygen-linked phenoxy group at the 5 position. This configuration imparts distinct physicochemical properties, including moderate lipophilicity and potential interactions with biological targets. The compound's solubility profile and stability under various conditions make it suitable for further derivatization and testing in vitro and in vivo.

In recent years, the demand for fluorinated compounds in pharmaceutical applications has surged due to their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. 5-(2,4-Difluoro-phenoxy)pentanenitrile exemplifies this trend, as its fluorinated aromatic ring can modulate electronic effects and influence receptor binding. Such modifications are critical in designing molecules with optimized pharmacological properties, particularly in the development of small-molecule inhibitors or agonists targeting specific biological pathways.

Current research in medicinal chemistry has highlighted the potential of 5-(2,4-Difluoro-phenoxy)pentanenitrile as a building block for novel therapeutic agents. Its structural features suggest utility in addressing various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated that nitrile-containing compounds can serve as probes for enzyme inhibition or as precursors for bioactive heterocycles. The difluorophenoxy group further extends its versatility by enabling selective interactions with proteins or nucleic acids.

One notable application of 5-(2,4-Difluoro-phenoxy)pentanenitrile is in the synthesis of kinase inhibitors, where fluorinated aryl groups are known to improve drug-like properties such as solubility and target engagement. The nitrile functionality can also be converted into other pharmacophores, such as amides or carboxylic acids, expanding its synthetic utility. Researchers have leveraged this compound to explore novel chemical space, generating derivatives with tailored biological activities through strategic functionalization.

The pharmacokinetic advantages of fluorinated compounds are well-documented in clinical studies. 5-(2,4-Difluoro-phenoxy)pentanenitrile's ability to resist metabolic degradation could lead to prolonged half-life and reduced dosing frequency in future drug candidates. Additionally, its compatibility with modern synthetic methodologies allows for rapid screening and optimization pipelines. High-throughput virtual screening (HTVS) combined with experimental validation has been employed to identify hit compounds derived from this scaffold.

From a synthetic chemistry perspective, 5-(2,4-Difluoro-phenoxy)pentanenitrile serves as an intermediate in multi-step reactions that introduce additional complexity into drug candidates. Techniques such as cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) enable the introduction of aryl or heteroaryl groups while preserving the integrity of the core structure. These transformations are pivotal in generating libraries of compounds for structure-activity relationship (SAR) studies.

The role of computational modeling has become increasingly prominent in guiding the design of molecules like 5-(2,4-Difluoro-phenoxy)pentanenitrile. Molecular docking simulations can predict binding modes and affinity for target proteins, aiding chemists in prioritizing synthetic routes. Furthermore, quantum mechanical calculations help rationalize electronic effects that influence reactivity or bioactivity. Such integrative approaches accelerate the discovery process by minimizing experimental trial-and-error.

In conclusion,5-(2,4-Difluoro-phenoxy)pentanenitrile (CAS No: 1249839-96-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural attributes—combining a nitrile group with a difluorophenoxy moiety—position it as a versatile intermediate for drug development across multiple therapeutic domains. As advancements in synthetic methodologies and computational tools continue to evolve,this compound will likely remain at the forefront of medicinal chemistry innovation.

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